CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
.
The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol is a complex organic molecule characterized by its intricate stereochemistry and functional groups. This compound belongs to the class of glycosides and is notable for its potential biological activities due to its structural features.
The structural information regarding this compound can be derived from various chemical databases and literature that detail the synthesis and characterization of complex organic molecules. The data typically includes spectral analysis results from techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
This compound can be classified as a glycoside due to the presence of a sugar moiety linked to a non-sugar component. Its structure suggests potential applications in pharmaceutical chemistry and biochemistry.
The synthesis of this compound can involve several steps typical in organic synthesis:
The synthesis may utilize methods such as:
The molecular structure of this compound can be elucidated through various techniques:
Key data points include:
This compound may participate in various chemical reactions typical for glycosides:
The reaction pathways can be analyzed using:
The mechanism of action for this compound could involve:
Experimental data supporting these mechanisms would typically come from:
Relevant analyses might include:
This compound has potential applications in several fields:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5